tert-Butyl 3-bromo-6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
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Overview
Description
tert-Butyl 3-bromo-6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate: is a synthetic organic compound with the molecular formula C13H18BrN3O4 It is a derivative of imidazo[1,5-a]pyrazine, a bicyclic nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a precursor imidazo[1,5-a]pyrazine compound followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl 3-bromo-6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[1,5-a]pyrazine ring.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
- Substituted imidazo[1,5-a]pyrazines with various functional groups.
- Carboxylic acids derived from ester hydrolysis.
Scientific Research Applications
Chemistry: tert-Butyl 3-bromo-6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and materials science.
Biology and Medicine: In biological research, this compound may be used to study the interactions of imidazo[1,5-a]pyrazine derivatives with biological targets
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the imidazo[1,5-a]pyrazine ring system play crucial roles in its interaction with biological molecules, influencing its binding affinity and specificity.
Comparison with Similar Compounds
- tert-Butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate
- 7-tert-Butyl 2-methyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate
Comparison: While these compounds share a similar core structure, the presence of different substituents (e.g., ethyl vs. methyl groups) can significantly impact their chemical properties and reactivity. The unique combination of tert-butyl, bromine, and methyl groups in tert-Butyl 3-bromo-6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate provides distinct steric and electronic characteristics, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C12H18BrN3O2 |
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Molecular Weight |
316.19 g/mol |
IUPAC Name |
tert-butyl 3-bromo-6-methyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C12H18BrN3O2/c1-8-6-16-9(5-14-10(16)13)7-15(8)11(17)18-12(2,3)4/h5,8H,6-7H2,1-4H3 |
InChI Key |
ASOSXHXOCKLEBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=CN=C2Br)CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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